molecular formula C18H22FNO4 B8095776 1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate

1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate

Cat. No.: B8095776
M. Wt: 335.4 g/mol
InChI Key: AHMRMFCVKGJXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a tert-butyl group, an ethyl group, and a fluorophenyl group attached to a dihydropyrrole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate involves several steps, including the formation of the dihydropyrrole ring and the introduction of the tert-butyl, ethyl, and fluorophenyl groups. The synthetic route typically begins with the preparation of the dihydropyrrole intermediate, followed by the sequential addition of the functional groups under controlled reaction conditions. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as its ability to interact with specific molecular targets. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. The exact molecular targets and pathways involved in its mechanism of action are subjects of ongoing research .

Comparison with Similar Compounds

When compared to similar compounds, 1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate stands out due to its unique combination of functional groups. Similar compounds may include other dihydropyrrole derivatives with different substituents, such as 1-O-tert-butyl 3-O-ethyl 3-fluoropiperidine-1,3-dicarboxylate. The presence of the fluorophenyl group in the compound of interest may impart distinct chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-(4-fluorophenyl)-2,5-dihydropyrrole-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO4/c1-5-23-16(21)15-11-20(17(22)24-18(2,3)4)10-14(15)12-6-8-13(19)9-7-12/h6-9H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMRMFCVKGJXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CN(C1)C(=O)OC(C)(C)C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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